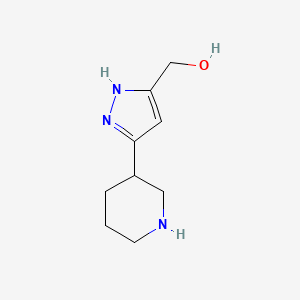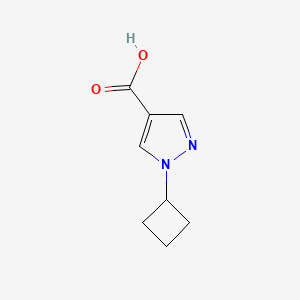
1-Cyclobutyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
1-Cyclobutyl-1H-pyrazole-4-carboxylic acid is an organic compound with the molecular formula C8H10N2O2 . It belongs to the class of pyrazole carboxylic acids. The compound is a white crystalline solid that is soluble in polar solvents such as water, methanol, and ethanol.
Synthesis Analysis
The synthesis of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid can be achieved through various methods such as condensation of 4-formylpyrazole and cyclobutanone, cyclocondensation of α-keto acids and hydrazine, and oxidation of 4-cyclobutylpyrazole-3-carbaldehyde .Molecular Structure Analysis
The structure of 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid has been characterized by 1H NMR, 13C NMR, and HRMS . It exhibits a planar structure due to the presence of the cyclobutyl ring and forms stable complexes with metal ions .Chemical Reactions Analysis
Pyrazole synthesis involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes, providing pyrazoles . Other reactions include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .Physical And Chemical Properties Analysis
1-Cyclobutyl-1H-pyrazole-4-carboxylic acid has a molecular weight of 166.18 g/mol . It is a weakly acidic compound with a pKa of 4.79.Applications De Recherche Scientifique
Synthesis and Biological Applications
- Pyrazole carboxylic acid derivatives, including compounds like 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid, play a crucial role in medicinal chemistry due to their wide range of biological activities. These derivatives are pivotal in the synthesis of various biologically active compounds. They exhibit significant biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. This extensive range of activities makes them an important scaffold in heterocyclic compounds for the development of new medicinal agents (Cetin, 2020).
Heterocyclic Compound Synthesis
- The compound serves as a building block for creating a diverse array of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Its derivatives have been pivotal in the synthesis of these classes, demonstrating the compound's versatility in generating a wide variety of heterocycles and dyes. This versatility underscores the importance of such compounds in the synthesis of new heterocyclic compounds with potential therapeutic applications (Gomaa & Ali, 2020).
Biological Activities of Pyrazole Derivatives
- Pyrazole derivatives synthesized from 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid and similar compounds have been investigated for various biological activities. These activities include antimicrobial, antifungal, antiviral, antioxidant, and herbicidal properties. The synthesis methods have adapted to modern techniques, including microwave conditions, showcasing the adaptability and relevance of these compounds in current research for developing new therapeutic and agrochemical agents (Sheetal et al., 2018).
Synthetic Applications and Biological Potency
- The pyrazole moiety is identified as a pharmacophore, highlighting its central role in many biologically active compounds. It is extensively used as synthons in organic synthesis, demonstrating a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial. The review of various synthetic methods to obtain pyrazole-appended heterocyclic skeletons showcases the compound's importance in medicinal chemistry and its potential for the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
1-cyclobutylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)6-4-9-10(5-6)7-2-1-3-7/h4-5,7H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPDUABHUDEMLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266220 | |
| Record name | 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1349718-35-9 | |
| Record name | 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349718-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclobutyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



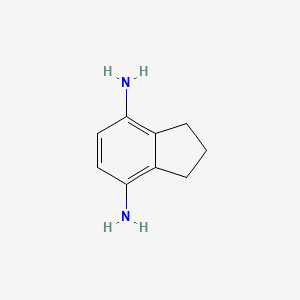


![{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine](/img/structure/B1425889.png)
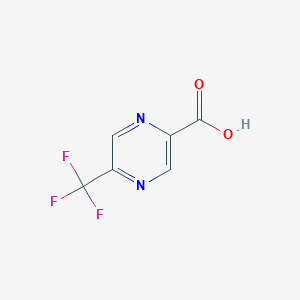
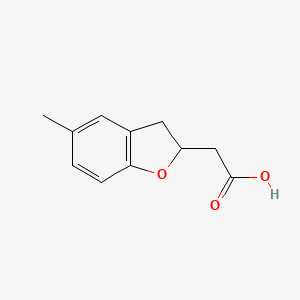
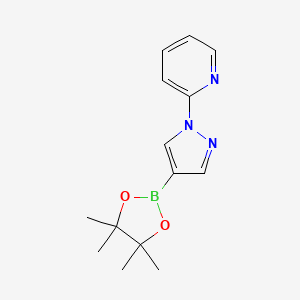
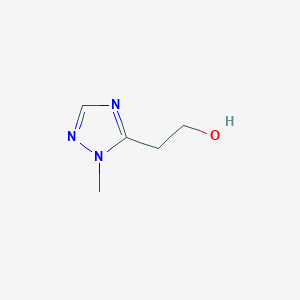
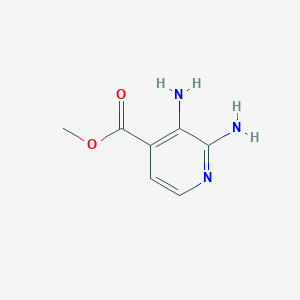
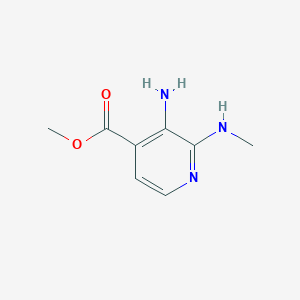
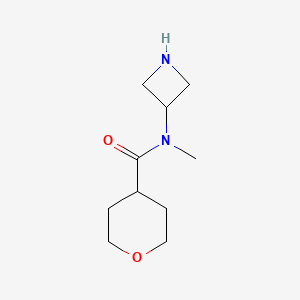
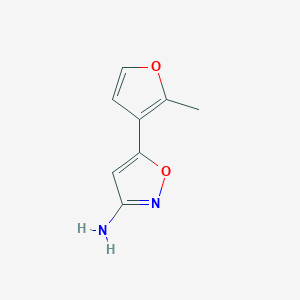
![4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid](/img/structure/B1425899.png)
